molecular formula C11H8N2O3 B2426553 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid CAS No. 55558-80-0

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid

Cat. No. B2426553
CAS RN: 55558-80-0
M. Wt: 216.196
InChI Key: PDNUZJHKUILWDY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 91493-43-5 . It has a molecular weight of 215.21 .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .

It has a melting point of 340-342 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid and its derivatives are actively researched for their chemical synthesis and properties. They are used as precursors in the synthesis of various heterocyclic compounds. For instance, they are starting materials for synthesizing benzimidazopyrido- and pyrimidopyrimidine derivatives, which have diverse chemical and pharmacological properties (Arutyunyan, 2014).

Antimicrobial Properties

  • Compounds synthesized from this compound have shown significant antimicrobial properties. A study synthesized a series of compounds starting from this chemical and found them to possess notable antibacterial and antifungal activities (Shastri & Post, 2019).

Inhibition of Xanthine Oxidase

  • Some derivatives of this compound have been designed and synthesized to target the active site of xanthine oxidase, a critical enzyme in uric acid synthesis. These compounds showed excellent in vitro inhibitory potency, suggesting potential applications in treating hyperuricemia and gout (Sun et al., 2021).

Magnetic and Spin Properties

  • The structural framework of this compound and its metal complexes have been studied for their magnetic properties. One such study synthesized metal-pyrimidine chains that showed antiferromagnetic coupling and spin-canting behavior, indicating potential applications in magnetic materials (Jia et al., 2012).

Photoluminescence and Material Science

  • Derivatives of this compound have been used to synthesize luminescent lanthanide-carboxylate frameworks. These compounds exhibit characteristic red or green emission and have been studied for their structure, luminescence tuning, and potential applications in optical materials (Jia et al., 2014).

Safety and Hazards

The safety information for 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUZJHKUILWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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